molecular formula C18H22N4O3 B2383676 N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 953987-86-5

N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No. B2383676
M. Wt: 342.399
InChI Key: UCZFAVOAWFPHRJ-UHFFFAOYSA-N
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Scientific Research Applications

Antiviral Activity

A study on a novel, orally bioavailable inhibitor of human rhinovirus (HRV) 3C protease demonstrated potent antiviral activity. This compound, which shares structural similarities with N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, showed effectiveness against all HRV serotypes tested, as well as clinical isolates and related picornaviruses. Its inhibition of HRV 3C-mediated polyprotein processing in infected cells confirmed its mechanism of action. Notably, the compound was safe and well tolerated in healthy volunteers, highlighting its potential as a therapeutic agent against HRV infections (Patick et al., 2005).

Metabolism and Pharmacokinetics

Research on LY654322, a compound related to N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, focused on its metabolism to an unusual diimidazopyridine metabolite. This study illustrates the complexity of drug metabolism and the potential for generating unique metabolites, which could have implications for drug design and therapeutic applications. The compound was rapidly cleared in rats and dogs, highlighting the importance of understanding the metabolic pathways and pharmacokinetics of similar compounds (Borel et al., 2011).

Synthesis and Structural Analysis

The synthesis and solid-state structure of metal complexes with 5-pyridyl substituted N-methyl isoxazolidines demonstrate the versatility of compounds with isoxazolidine components in coordination chemistry. These complexes have potential applications in catalysis, materials science, and as models for studying metal-ligand interactions. The detailed structural analysis provides insight into the coordination behavior and electronic properties of these complexes, which could inform the design of new materials and catalysts (Lysenko et al., 2001).

Safety And Hazards

The safety and hazards associated with “N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide” can be assessed using various experimental and computational methods6. However, specific details about the safety and hazards of this compound are not readily available in the literature6.


properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-12-16(21-25-13)20-18(24)17(23)19-9-8-14-4-6-15(7-5-14)22-10-2-3-11-22/h4-7,12H,2-3,8-11H2,1H3,(H,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZFAVOAWFPHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

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